An In-depth Technical Guide to Z-Asp(otbu)-osu: Chemical Properties, Structure, and Strategic Applications in Peptide Synthesis
An In-depth Technical Guide to Z-Asp(otbu)-osu: Chemical Properties, Structure, and Strategic Applications in Peptide Synthesis
Abstract
N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl α-N-hydroxysuccinimide ester, commonly abbreviated as Z-Asp(otbu)-osu, is a cornerstone reagent in synthetic peptide chemistry. As a pre-activated, orthogonally protected amino acid derivative, it offers a streamlined and efficient solution for the incorporation of aspartic acid into peptide sequences, particularly within the context of drug discovery and development. This guide provides a detailed examination of its molecular structure, physicochemical properties, and underlying chemical principles that govern its reactivity. We will explore its strategic role in mitigating common side reactions, such as aspartimide formation, and provide field-proven experimental protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the precise and reliable synthesis of complex peptides.
Introduction: The Strategic Importance of Z-Asp(otbu)-osu
The chemical synthesis of peptides is a meticulous process of sequential amide bond formation. The success of this endeavor hinges on a robust strategy of selective protection and activation of the constituent amino acids.[1] Z-Asp(otbu)-osu (CAS No: 3338-32-7) is an exemplary embodiment of this strategy.[2][3][4] It is a derivative of L-aspartic acid engineered with three critical functionalities:
-
An N-α-benzyloxycarbonyl (Z or Cbz) group , which provides robust protection for the alpha-amino group.[1]
-
A β-tert-butyl (OtBu) ester , which sterically shields the side-chain carboxyl group.
-
An α-N-hydroxysuccinimide (OSu) ester , which activates the alpha-carboxyl group for efficient peptide bond formation.[5]
This trifecta of chemical modifications makes Z-Asp(otbu)-osu a highly stable, crystalline solid that can be easily handled and stored, yet is primed for a highly efficient and clean coupling reaction with a free amino group. Its primary application lies in solution-phase peptide synthesis (SPPS), a classical but powerful technique for producing large quantities of peptide fragments.[6] Understanding its properties is crucial for any scientist aiming to build complex peptide-based therapeutics.
Chemical Structure and Physicochemical Properties
Molecular Structure Analysis
The efficacy of Z-Asp(otbu)-osu is a direct result of its carefully designed molecular architecture. Each functional group serves a distinct and vital purpose in the context of peptide synthesis.
-
Benzyloxycarbonyl (Z) Group: Introduced by Bergmann and Zervas in 1932, the Z-group is a classic urethane-type protecting group for amines.[1] It is stable to the basic and mildly acidic conditions often used in peptide synthesis but can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), a process that leaves most other protecting groups, including the tert-butyl ester, intact.
-
tert-Butyl (OtBu) Ester: The OtBu group protects the side-chain carboxylic acid of the aspartate residue. Its significant steric bulk is a key feature, providing highly effective prevention against the notorious side reaction of aspartimide formation.[7][8][9] This group is stable to hydrogenation but is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid, TFA).[6]
-
N-hydroxysuccinimide (OSu) Ester: The OSu group is an activating moiety. N-hydroxysuccinimide is an excellent leaving group, making the carbonyl carbon of the alpha-carboxyl group highly electrophilic and susceptible to nucleophilic attack by the amino group of the coupling partner. This results in a rapid and high-yielding amide bond formation under mild conditions.[5]
The orthogonality between the Z-group (removed by hydrogenation) and the OtBu group (removed by strong acid) provides immense flexibility in complex synthetic routes.[6]
Caption: Chemical Structure of Z-Asp(otbu)-osu.
Physicochemical Data
The physical and chemical properties of Z-Asp(otbu)-osu are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 3338-32-7 | [2][3][4][10][11][12][13] |
| Molecular Formula | C₂₀H₂₄N₂O₈ | [2][3][10] |
| Molecular Weight | 420.41 g/mol | [2][4][10] |
| Appearance | White to off-white crystalline powder | [4][13] |
| Melting Point | 148-157 °C | [4][13] |
| Purity (Typical) | ≥98% (HPLC) | [2][13] |
| Optical Rotation | -19 to -21º (c=1 in Dioxane) | [13] |
| Storage Conditions | -20°C, desiccated | [2][4] |
| Topological Polar Surface Area (TPSA) | 128.31 Ų | [2] |
| LogP | 1.6204 | [2] |
The Chemistry of Activation and Reactivity
The Role of the N-Hydroxysuccinimide (OSu) Ester
The central principle behind Z-Asp(otbu)-osu is the "active ester" concept. The alpha-carboxylic acid of an amino acid is not sufficiently electrophilic to react readily with an amine to form a peptide bond. It must first be converted into a derivative with a good leaving group. N-hydroxysuccinimide (NHS) is an ideal choice for this activation for several reasons:
-
High Reactivity: The succinimidyl ester is highly activated towards nucleophilic attack by amines.
-
Stability: Unlike more reactive species like acid chlorides or mixed anhydrides, OSu esters are often stable, crystalline solids that can be isolated, purified, and stored.[5]
-
Clean Reaction: The byproduct of the coupling reaction is NHS, which is water-soluble and easily removed during workup.
-
Reduced Racemization: For N-protected amino acids, activation via NHS is known to suppress racemization at the alpha-carbon, preserving the stereochemical integrity of the final peptide.
Mechanism of Peptide Coupling
The coupling reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the incoming amino acid (or peptide) attacks the highly electrophilic carbonyl carbon of the OSu ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the stable N-hydroxysuccinimide anion as a leaving group and forming the new, stable amide (peptide) bond.
Caption: Mechanism of Peptide Bond Formation.
Strategic Application in Peptide Synthesis
Core Utility: A Pre-activated Building Block
The primary advantage of Z-Asp(otbu)-osu is that it decouples the activation and coupling steps. In a conventional approach, one would activate Z-Asp(otbu)-OH in situ using a coupling reagent like DCC or HBTU. While effective, this introduces the coupling agent and its byproducts into the reaction mixture, often complicating purification. By using the pre-activated and purified Z-Asp(otbu)-osu, the coupling reaction is cleaner, more predictable, and requires fewer reagents, leading to higher purity of the crude product.[13]
Mitigation of Aspartimide Formation
Aspartimide formation is one of the most persistent side reactions in peptide synthesis involving aspartic acid.[7] It occurs when the backbone amide nitrogen, deprotonated under basic conditions (such as during Fmoc deprotection), acts as an internal nucleophile and attacks the side-chain carbonyl group. This forms a five-membered succinimide ring, which can then be re-opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and can also lead to racemization.[7]
The tert-butyl ester on the side chain of Z-Asp(otbu)-osu provides exceptional steric hindrance. The bulky t-butyl group physically blocks the trajectory of the attacking backbone amide nitrogen, dramatically suppressing the rate of this intramolecular cyclization. This makes the OtBu group the protection of choice for Asp residues, especially in sequences known to be prone to this side reaction (e.g., Asp-Gly, Asp-Ser, Asp-Asn).[7][9]
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on the specific substrates and laboratory conditions.
Synthesis of Z-Asp(otbu)-osu from Z-Asp(otbu)-OH
This protocol describes the activation of the parent carboxylic acid to the OSu ester.
Materials:
-
Z-Asp(otbu)-OH (1 equivalent)
-
N-Hydroxysuccinimide (NHS) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve Z-Asp(otbu)-OH and NHS in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Filter off the DCU precipitate and wash it with a small amount of fresh DCM.
-
Workup: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization, typically from a solvent system like isopropanol or ethyl acetate/hexane.
-
Drying: Dry the purified white crystalline product under vacuum.
Solution-Phase Peptide Coupling with Z-Asp(otbu)-osu
This protocol outlines the use of Z-Asp(otbu)-osu to couple with an amino acid ester.
Materials:
-
Z-Asp(otbu)-osu (1.0 equivalent)
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
Procedure:
-
Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride salt in anhydrous DMF. Cool the solution to 0 °C. Add DIPEA dropwise and stir for 15 minutes to generate the free amine in situ.
-
Coupling: Dissolve Z-Asp(otbu)-osu in a minimal amount of anhydrous DMF and add it to the free amine solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Caption: Workflow for Solution-Phase Peptide Coupling.
Safety and Handling
Z-Asp(otbu)-osu is classified as a hazardous substance.[2] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[14]
Conclusion
Z-Asp(otbu)-osu is a highly valuable and versatile reagent for modern peptide synthesis. Its pre-activated nature ensures clean and efficient coupling reactions, while its orthogonal Z and OtBu protecting groups offer significant strategic flexibility. Critically, the sterically demanding tert-butyl ester provides a robust defense against aspartimide formation, a common and problematic side reaction. By understanding the chemical principles governing its structure and reactivity, researchers and drug development professionals can confidently employ Z-Asp(otbu)-osu to construct complex and high-purity peptides, accelerating the discovery of novel therapeutics.
References
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ChemWhat. (n.d.). Z-ASP(OTBU)-OSU CAS#: 3338-32-7. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 5545-52-8 | Z-Asp(OtBu)-OH. Retrieved from [Link]
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Aapptec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
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Peptide Synthesis Reagents. (2026). The Chemistry of Boc-Asp(OtBu)-OSu in Modern Peptide Synthesis. Retrieved from [Link]
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Iris Biotech. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
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Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
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ResearchGate. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Retrieved from [Link]
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Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Retrieved from [Link]
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